NPM is non-fluorescent in its free state but becomes highly fluorescent upon binding to specific molecules. This property allows researchers to track and quantify its interactions with other molecules. Source: National Institutes of Health, [PubMed: ]
NPM reacts specifically with thiol groups, which are functional groups found in many biomolecules like proteins and certain amino acids. This selective reactivity makes NPM valuable for labeling and studying these molecules. [Source: Sigma-Aldrich, ]
Here are some specific research applications of N-(1-Pyrenyl)maleimide:
NPM can be used to study interactions between proteins by labeling one protein with NPM and observing its binding to another protein through fluorescence changes. Source: National Institutes of Health, [PubMed: ]
NPM can be used to detect and quantify glutathione disulfide (GSSG), a molecule involved in cellular antioxidant defense mechanisms. By cleaving GSSG, NPM increases fluorescence, allowing researchers to measure GSSG levels in biological samples. [Source: Sigma-Aldrich, ]
NPM's fluorescence properties can be exploited to develop biosensors for various biomolecules. By attaching NPM to a specific binding molecule, researchers can create sensors that detect the target molecule through changes in fluorescence intensity. [Source: Sigma-Aldrich, ]
N-(1-Pyrenyl)maleimide is a chemical compound characterized by its unique structure, which consists of a maleimide moiety conjugated with a pyrene group. Its molecular formula is , and it has a molecular weight of 297.31 g/mol. The compound is notable for its fluorescent properties, making it useful in various biochemical applications, particularly in the study of proteins and nucleic acids. The pyrene group provides strong fluorescence upon excitation, while the maleimide functionality allows for selective reactions with thiol groups, facilitating bioconjugation processes .
NPM acts as a fluorescent labeling reagent. It covalently attaches to thiol groups in biomolecules via Michael addition with the maleimide group. This labeling strategy allows researchers to track and visualize the biomolecule of interest due to the inherent fluorescence of the pyrenyl moiety. Additionally, the pyrene group's unique photophysical properties enable further applications like fluorescence resonance energy transfer (FRET) for studying protein-protein interactions.
N-(1-Pyrenyl)maleimide exhibits significant biological activity primarily due to its ability to label biomolecules. Its reactivity with thiols enables the tracking and study of proteins in various biological contexts. The fluorescent properties allow for visualization in cellular assays and imaging studies. Additionally, it has been utilized in the development of biosensors and diagnostic tools owing to its sensitivity and specificity in detecting thiol-containing compounds .
Several methods have been developed for synthesizing N-(1-Pyrenyl)maleimide:
N-(1-Pyrenyl)maleimide has a wide range of applications:
Interaction studies involving N-(1-Pyrenyl)maleimide focus on its reactivity with thiol-containing compounds. These studies aim to understand how effectively it labels different proteins and how environmental factors (such as pH and ionic strength) influence its reactivity. Additionally, researchers explore its potential as a probe for studying protein conformational changes and dynamics within cellular systems .
Several compounds share structural similarities with N-(1-Pyrenyl)maleimide, each exhibiting unique properties:
Compound Name | Structure/Properties | Unique Features |
---|---|---|
Maleimide | Contains only the maleimide moiety | Reacts with thiols but lacks fluorescence |
Pyrene | Fluorescent polycyclic aromatic hydrocarbon | Strong fluorescence but does not react with thiols |
N-(2-Pyrenyl)maleimide | Similar structure but with a different pyrene position | May exhibit different reactivity patterns |
4-Maleimidobutyric Acid | A carboxylic acid derivative of maleimide | Used for conjugating biomolecules via amine groups |
N-(1-Naphthyl)maleimide | Similar to N-(1-Pyrenyl)maleimide but less fluorescent | Less intense fluorescence compared to pyrene |
N-(1-Pyrenyl)maleimide stands out due to its combination of strong fluorescence and selective reactivity with thiols, making it particularly valuable in biochemical research compared to other similar compounds that may lack one or both of these features .
The thiol-maleimide Michael addition is a cornerstone of N-(1-Pyrenyl)maleimide’s reactivity. This reaction proceeds via nucleophilic attack of a thiolate anion (RS⁻) on the electron-deficient maleimide double bond, forming a stable thioether adduct (Figure 1). The reaction kinetics are highly pH-dependent, as thiolate formation is governed by the thiol’s pKa (typically ~8.5–10.5). At physiological pH (7.4), buffer components such as phosphate or triethanolamine (TEOA) catalyze the reaction by facilitating thiol deprotonation [4] [6]. For example, in phosphate-buffered saline (PBS), the reaction achieves >95% completion within seconds at polymer concentrations as low as 2.5 wt% [4].
A key limitation of this reaction is its rapid kinetics, which can lead to heterogeneous crosslinking in hydrogels. Studies show that reducing polymer weight percent from 10% to 2.5% increases gelation time from <1 second to ~5 seconds, but this remains insufficient for uniform mixing in many applications [4]. Weak bases like PBS (pH 7.4) slightly slow the reaction compared to stronger bases like TEOA, but both systems ultimately produce hydrogels with comparable bulk moduli (2–15 kPa) [4].
Table 1: Kinetic Parameters of Thiol-Maleimide Reactions Under Varied Conditions
Condition | Gelation Time | Bulk Modulus (kPa) | Unreacted Thiols (%) |
---|---|---|---|
10% polymer, TEOA | <1 s | 15 ± 2 | <5 |
2.5% polymer, PBS | 5 s | 2 ± 0.5 | <5 |
0.1x PBS, pH 6.0 | 30 s | 1.5 ± 0.3 | <5 |
Data adapted from studies on PEG-based hydrogels [4].
N-(1-Pyrenyl)maleimide exhibits minimal fluorescence in its free state but becomes strongly fluorescent upon conjugation to thiols. The pyrene chromophore’s quantum yield increases from <0.01 to ~0.4 upon adduct formation, with emission maxima at 376, 396, and 416 nm [1] [2]. This fluorescence activation enables real-time monitoring of conjugation reactions. For instance, labeling bovine serum albumin (BSA) at Cys-34 produces a 50-fold fluorescence increase within 2 minutes [2].
A unique feature of N-(1-Pyrenyl)maleimide adducts is their susceptibility to intramolecular aminolysis. In proteins with proximal amino and thiol groups (e.g., BSA), the succinimido ring undergoes hydrolysis, shifting emission peaks to 386 and 405 nm [2]. This spectral shift serves as a proximity sensor for residues within 5–7 Å, as demonstrated by the lack of rearrangement in N-acetylcysteine adducts [2] [8].
Excimer formation occurs when two pyrene moieties approach within 3.5 Å, producing a broad emission band at 470 nm. In N-(1-Pyrenyl)maleimide-labeled tubulin, excimer fluorescence (470 nm) arises from cysteine pairs in the same subunit, with an excimer-to-monomer ratio of 0.25 ± 0.03 [8]. This ratio remains constant upon protein dilution, confirming intramolecular excimer formation [8].
The excimer formation rate (k_ex) is solvent-dependent, with values of 10⁹ M⁻¹s⁻¹ in acetonitrile versus 10⁷ M⁻¹s⁻¹ in ionic liquids like [P₂₂₂₅][TFSI] [5]. Molecular dynamics simulations reveal that pyrene rings require ~0.3–0.4 ns to adopt parallel stacking geometries post-electron transfer [5]. This delayed excimer emission is critical for applications requiring spatiotemporal resolution, such as protein folding studies.
Aminolysis of the maleimide ring proceeds via a stepwise mechanism involving tetrahedral intermediates (Figure 2). Secondary amines catalyze the reaction through general acid/base pathways, with Brønsted coefficients (β_nuc) of 0.79 for non-ionized maleimide and 0.47 for ionized maleimide [6]. The zwitterionic intermediate (T±) forms within 10⁻⁶ s in aqueous solutions, followed by rate-determining proton transfer to yield the final product [6].
In proteins like BSA, intramolecular aminolysis between the Cys-34 thiol adduct and the N-terminal amine occurs with a rate constant of 0.02 s⁻¹ at pH 7.4 [2]. Denaturing agents (e.g., 1% SDS) prevent this reaction by disrupting tertiary structure, highlighting its dependence on spatial proximity [2].
The reactivity of N-(1-Pyrenyl)maleimide is modulated by two structural features:
Table 2: Structural Modifications and Their Effects on Reactivity
Modification | Effect on Thiol Reactivity | Fluorescence Quantum Yield |
---|---|---|
N-Phenyl substitution | 2x slower kinetics | 0.38 ± 0.02 |
N-Hydroxy substitution | No thiol reactivity | 0.12 ± 0.01 |
Pyrene-alkynyl groups | 1.5x faster kinetics | 0.45 ± 0.03 |
Data synthesized from maleimide copolymer studies [1] and photochemical analyses [7].
N-(1-Pyrenyl)maleimide is essentially dark in water but undergoes a several-hundred-fold fluorescence increase once its maleimide ring performs a Michael addition on cysteine residues of proteins or small thiols [1]. The resulting adduct displays a structured monomer spectrum (three bands near 376, 396 and 416 nanometres) while close intramolecular or intermolecular approach of two pyrene rings yields an unstructured excimer band at 450–470 nanometres, accompanied by a red shift driven by intramolecular aminolysis of the succinimide ring [1] [2].
Property | Typical value | Source |
---|---|---|
Fluorescence in aqueous buffer | Non-detectable | [1] |
Fluorescence after thiol conjugation | High quantum yield | [1] |
Monomer emission maxima | 376 nm / 396 nm / 416 nm | [1] |
Excimer emission maximum | 450–470 nm | [2] |
Lifetime (protein-bound monomer) | 144–149 nanoseconds | [3] |
Excitation window used in biology | 284–575 nanometres | [4] |
Stern–Volmer quenching constant (protein vs free probe) | ≈10-fold lower in proteins | [3] |
Biological question | Experimental read-out | Representative system | Source |
---|---|---|---|
Apoptotic pathway activation | Cytochrome c release, caspase cascade | Jurkat T-cells | [7] [8] |
Protein–protein complex formation | Excimer growth between subunits | Plasma fibronectin dimer | [5] |
Thiol redox state profiling | Band-shift on electrophoresis | Monoclonal antibodies | [12] |
Telomerase inhibition screening | Activity drop in lysate | Leukaemic cell extracts | [9] |
Fluorescence decays are rarely single-exponential. Multi-component fits resolve motional heterogeneity of the chromophore:
Matrix | τ₁ (ns) | τ₂ (ns) | τ₃ (ns) | Dominant component (%) | Source |
---|---|---|---|---|---|
Sarcoplasmic reticulum adenosine triphosphatase monomer | 17 | 48 | 111 | 93% at 48 ns | [3] |
Chaperonin sixty (fourteen-mer) | 5.4 | 48.8 | – | 93% at 48.8 ns | [13] |
Tropomyosin excimer | 9 | 35 | 65 | 60% at 35 ns | [14] |
Tubulin excimer | 9 (bimodal) | – | – | Broad distribution | [2] |
The dominant long component often reflects a pyrene ring immobilised in a hydrophobic pocket, while shorter lifetimes report partially solvated conformers [3] [13].
Multiple external parameters modulate intensity, spectral shape and lifetime:
Environmental factor | Observed effect | Mechanistic interpretation | Source |
---|---|---|---|
Temperature rise | Intensity loss, anisotropy fall | Viscosity decrease around probe | [15] |
High acidity (hydrogen ion concentration below neutrality) | Maintains thiol specificity, prevents over-labeling | Suppressed aminolysis and amine addition | [12] |
Viscosity increase | Higher anisotropy | Restricted rotational freedom | [15] |
Millimolar calcium ion | Larger quencher accessibility | Increased solvent penetration into adenosine triphosphatase | [3] |
Lipid peroxidation | Lifetime shortening | Protein microenvironment rigidification | [16] |
Neuraminidase desialylation | Lifetime shortening, anisotropy rise | Altered membrane protein packing | [17] |
Guanidinium chloride or urea | Excimer disappearance | Protein unfolding separates pyrene rings | [2] |
Sodium dodecyl sulfate | Complete excimer loss | Subunit dissociation and solubilisation | [2] |
These sensitivities allow the fluorophore to act as an in situ rheometer, pH sensor and protein unfolding reporter without introducing separate dyes.
When two thiol sites on the same or interacting macromolecules are derivatised, the pyrene pair can undergo:
Because the monomer and excimer spectra are non-overlapping, ratiometric detection achieves sub-nanometre precision without external calibrants.
Several membrane proteins bear closely spaced cysteine residues that foster excimer fluorescence:
These observations align with the static‐aggregate model, where slow lateral diffusion in ordered membranes favours pre-associated chromophore clusters that act as excimer precursors rather than relying on rapid collisional encounters.
Irritant